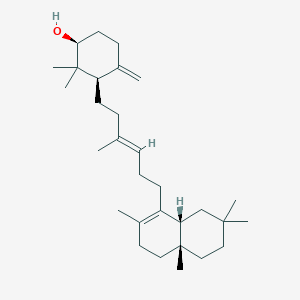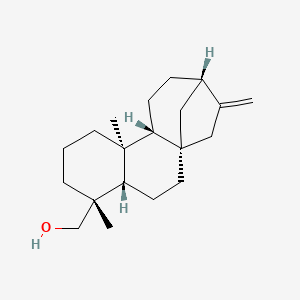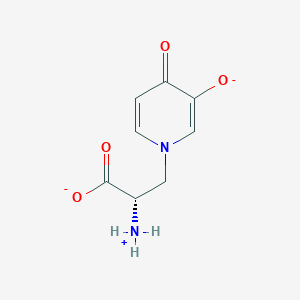
(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-mimosine(1-) is conjugate base of L-mimosine. It is a conjugate base of a L-mimosine.
Scientific Research Applications
Synthesis and Drug Development
(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate is a chiral β-hydroxy-α-amino acid and a key intermediate in the synthesis of various developmental drug candidates. Two d-threonine aldolase enzymes have been identified to catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde for synthesizing this β-hydroxy-α-amino acid. Efficient recombinant E. coli fermentation processes were developed for producing these enzymes. This compound's synthesis contributes to high yield, high diastereo- and enantioselectivity, and allows easy isolation, processing, and downstream utilization in drug development processes (Goldberg et al., 2015).
Crystal Structure and Molecular Interaction Analysis
The compound's structural aspects are crucial for understanding its interactions and potential applications in scientific research. For example, Dabigatran etexilate tetrahydrate, containing a similar structure, has been studied for its crystal structure and molecular interactions. The crystal structure analysis helps understand the compound's conformation and its interaction with water molecules through hydrogen bonding, influencing the compound's solubility and stability (Liu et al., 2012).
Computational Chemistry and NLO Properties
Computational studies on similar compounds, like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, shed light on the non-linear optical (NLO) properties and molecular docking analyses. Such studies are crucial for understanding the compound's electronic properties and its potential applications in designing new materials with specific optical characteristics. The binding modes explored through molecular docking can suggest the compound's interaction with biological targets, potentially leading to novel therapeutic applications (Jayarajan et al., 2019).
properties
Product Name |
(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate |
|---|---|
Molecular Formula |
C8H9N2O4- |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-3-(3-oxido-4-oxopyridin-1-yl)propanoate |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/p-1/t5-/m0/s1 |
InChI Key |
WZNJWVWKTVETCG-YFKPBYRVSA-M |
Isomeric SMILES |
C1=CN(C=C(C1=O)[O-])C[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C1=CN(C=C(C1=O)[O-])CC(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



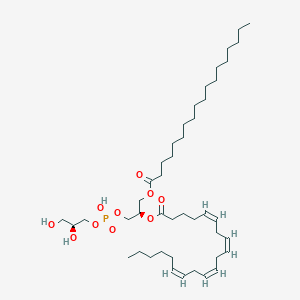
![TG(18:0/18:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263486.png)

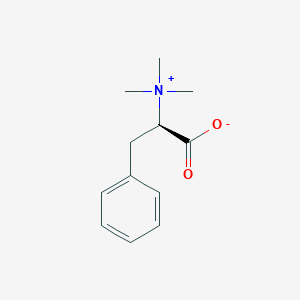
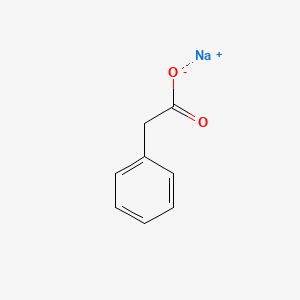
![4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid](/img/structure/B1263493.png)
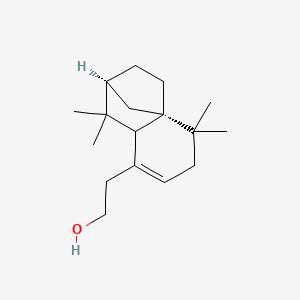
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
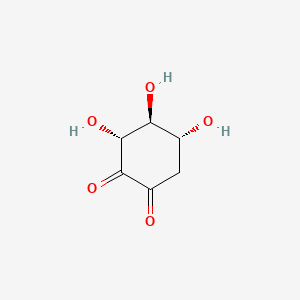
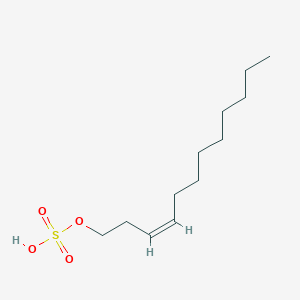
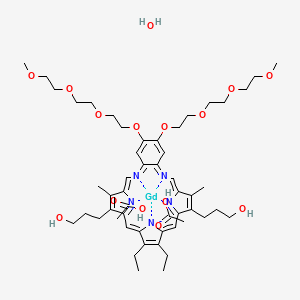
![(4R)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1263502.png)
